1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)
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Overview
Description
1,1’-[Methylenebis(oxy)]bis(3,4-dimethylbenzene) is an organic compound with the molecular formula C17H20O2. It is also known by other names such as Benzene, 1,1’-[methylenebis(oxy)]bis[3,4-dimethyl-]. This compound features two benzene rings connected by a methylene bridge with ether linkages, and each benzene ring is substituted with two methyl groups at the 3 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenol molecules via ether linkages. The reaction conditions often include:
Acidic Conditions: Using acids like hydrochloric acid or sulfuric acid as catalysts.
Basic Conditions: Using bases like sodium hydroxide or potassium hydroxide as catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while reduction with sodium borohydride can produce hydroquinones .
Scientific Research Applications
1,1’-[Methylenebis(oxy)]bis(3,4-dimethylbenzene) has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1’-[Methylenebis(oxy)]bis(3,4-dimethylbenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
Benzyl Ether: Similar structure but lacks the methyl groups on the benzene rings.
Dibenzyl Ether: Similar structure but lacks the methyl groups on the benzene rings.
1,4-Dimethylbenzene: Contains methyl groups on the benzene ring but lacks the methylene bridge and ether linkages.
Uniqueness
1,1’-[Methylenebis(oxy)]bis(3,4-dimethylbenzene) is unique due to its specific substitution pattern and the presence of both ether linkages and methyl groups on the benzene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
65125-77-1 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenoxy)methoxy]-1,2-dimethylbenzene |
InChI |
InChI=1S/C17H20O2/c1-12-5-7-16(9-14(12)3)18-11-19-17-8-6-13(2)15(4)10-17/h5-10H,11H2,1-4H3 |
InChI Key |
FCPIDZCIMQZQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCOC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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